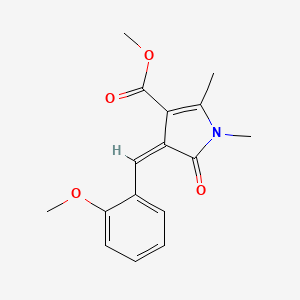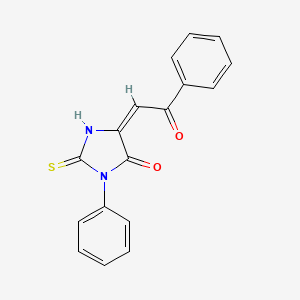![molecular formula C22H21NO4 B5291832 2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5291832.png)
2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid, also known as DMPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitters in the brain. By inhibiting this enzyme, this compound may have potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body, including anti-inflammatory, antioxidant, and neuroprotective effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress in various tissues, such as the liver and brain. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid is its versatility in various research applications. This compound can be easily synthesized and modified to suit specific research needs. Additionally, this compound has a relatively low toxicity profile, making it a safe and viable option for lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain research applications.
将来の方向性
There are many potential future directions for research involving 2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid. One area of interest is the development of this compound-based materials with unique properties, such as luminescence and conductivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases, such as Alzheimer's disease and cancer. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of new compounds with even greater potential for scientific research.
合成法
2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid can be synthesized through a multi-step process involving the reaction of 3,6-dimethyl-2-benzofuranol with pyrrolidine and benzoyl chloride. The resulting compound is purified through recrystallization, yielding this compound as a white crystalline solid.
科学的研究の応用
2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as luminescence and conductivity. In analytical chemistry, this compound has been used as a derivatizing agent for the detection and quantification of various compounds, such as amino acids and peptides.
特性
IUPAC Name |
2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-13-7-8-16-14(2)20(27-19(16)11-13)21(24)23-10-9-15(12-23)17-5-3-4-6-18(17)22(25)26/h3-8,11,15H,9-10,12H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJLCWLVZXSBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC(C3)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5291760.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5291783.png)
![N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)


![(3R*,3aR*,7aR*)-3-phenyl-1-[(4-propylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291812.png)

![2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5291847.png)
